molecular formula C13H14N2O3S B3063976 N-(3-phenoxy-4-pyridinyl)ethanesulfonamide CAS No. 833455-54-2

N-(3-phenoxy-4-pyridinyl)ethanesulfonamide

Cat. No.: B3063976
CAS No.: 833455-54-2
M. Wt: 278.33 g/mol
InChI Key: FOUBNASCZPSQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Phenoxy-4-pyridinyl)ethanesulfonamide is a chemical compound with the CAS registry number 833455-54-2 . Its molecular formula is C13H14N2O3S, and it has a defined structure featuring a pyridine ring linked to a phenoxy group and an ethanesulfonamide chain . This substance is provided as a high-purity material for research and development purposes. It is intended for use in laboratory settings only and is not classified or sold for diagnostic, therapeutic, or any other form of human or veterinary use. Researchers should consult the safety data sheet and handle the product in accordance with all applicable local and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

833455-54-2

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

N-(3-phenoxypyridin-4-yl)ethanesulfonamide

InChI

InChI=1S/C13H14N2O3S/c1-2-19(16,17)15-12-8-9-14-10-13(12)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,14,15)

InChI Key

FOUBNASCZPSQBW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 3 Phenoxy 4 Pyridinyl Ethanesulfonamide

Established Synthetic Pathways to N-(3-phenoxy-4-pyridinyl)ethanesulfonamide

The formation of this compound is typically achieved through a nucleophilic substitution reaction, a cornerstone of sulfonamide synthesis. This process involves the reaction of an amine with a sulfonyl chloride in the presence of a base.

Selection of Primary Reactants

The principal reactants for the synthesis of this compound are 3-phenoxy-4-aminopyridine and ethanesulfonyl chloride. The pyridine (B92270) compound serves as the nucleophile, with the amino group attacking the electrophilic sulfur atom of the ethanesulfonyl chloride.

Table 1: Primary Reactants and Their Roles

ReactantChemical StructureRole
3-phenoxy-4-aminopyridine3-phenoxy-4-aminopyridineNucleophile
Ethanesulfonyl chlorideEthanesulfonyl chlorideElectrophile

Stepwise Reaction Mechanisms and Intermediate Transformations

The synthesis of this compound proceeds through a well-established mechanism for sulfonamide formation. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct.

The reaction mechanism can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3-phenoxy-4-aminopyridine attacks the electron-deficient sulfur atom of ethanesulfonyl chloride. This results in the formation of a tetrahedral intermediate.

Chloride Ion Elimination: The intermediate is unstable and collapses, leading to the elimination of a chloride ion and the formation of a protonated sulfonamide.

Deprotonation: The base present in the reaction mixture deprotonates the nitrogen atom of the sulfonamide, yielding the final product, this compound, and the protonated base.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is contingent upon several reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product.

Key parameters for optimization include:

Solvent: Aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) are commonly employed to prevent side reactions with the sulfonyl chloride.

Base: The choice of base is critical. Pyridine can act as both a base and a catalyst, while sterically hindered bases like triethylamine can minimize side reactions. The amount of base used is typically in slight excess to ensure complete neutralization of the acid byproduct.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature.

Reaction Time: The reaction progress is monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time for complete conversion.

While specific yield data for this compound is not extensively reported in the literature, similar reactions for the synthesis of related sulfonamides typically report yields ranging from moderate to high, depending on the purity of the reactants and the optimization of the reaction conditions.

Strategies for Analog Synthesis and Structural Diversification

The generation of analogs of this compound is a valuable strategy for exploring the structure-activity relationships (SAR) of this chemical scaffold. Modifications can be introduced at various positions, including the phenoxy moiety and the pyridinyl ring.

Modifications on the Phenoxy Moiety

The phenoxy group presents a versatile site for modification. Introducing substituents on the phenyl ring can significantly influence the electronic and steric properties of the molecule.

Common modifications include:

Substitution with Electron-Donating or -Withdrawing Groups: The introduction of groups such as methoxy (B1213986) (-OCH3), methyl (-CH3), halogens (e.g., -Cl, -F), or nitro (-NO2) at the ortho, meta, or para positions of the phenyl ring can alter the molecule's lipophilicity and binding interactions.

Ring Fusion: The phenyl ring can be fused with other aromatic or heterocyclic rings to create more complex polycyclic systems.

The synthesis of these analogs would involve utilizing appropriately substituted phenols in the initial synthesis of the 3-phenoxy-4-aminopyridine precursor.

Table 2: Examples of Modified Phenoxy Moieties

SubstituentPositionPotential Effect
MethoxyparaElectron-donating
ChlorometaElectron-withdrawing
NitroorthoStrong electron-withdrawing

Substitutions and Isomerism on the Pyridinyl Ring

The pyridinyl ring offers several avenues for structural diversification, including substitution and manipulation of the isomeric arrangement of the substituents.

Substitution on the Pyridine Ring: Introduction of small alkyl or halo substituents on the available positions of the pyridine ring can modulate the compound's properties.

The exploration of these synthetic strategies allows for the creation of a diverse library of this compound analogs, which can be invaluable for the development of new chemical entities with tailored properties.

Alterations in the Sulfonamide Linker and Alkyl Chain (e.g., methanesulfonamide (B31651), propanesulfonamide analogs)

The structural modification of the sulfonamide moiety in this compound, particularly the alteration of the alkyl chain length, represents a key strategy in the chemical derivatization of this compound. These modifications can influence the compound's physicochemical properties, such as lipophilicity and crystalline structure. Research in this area has primarily focused on the synthesis of analogs with shorter and longer alkyl chains attached to the sulfonyl group, namely the methanesulfonamide and propanesulfonamide derivatives.

The synthesis of these analogs typically proceeds through the reaction of a common intermediate, 3-phenoxy-4-aminopyridine, with the corresponding alkanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides. The general synthetic scheme involves the nucleophilic attack of the amino group of the pyridine derivative on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the N-S bond.

Methanesulfonamide Analog

The methanesulfonamide analog, N-(3-phenoxypyridin-4-yl)methanesulfonamide, has been synthesized and its crystal structure characterized. nih.govnih.gov This compound serves as a pyridine analog of nimesulide (B1678887), a known selective cyclooxygenase-2 inhibitor. nih.gov The synthesis involves the reaction of 3-phenoxy-4-aminopyridine with methanesulfonyl chloride in an appropriate solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.

The structural analysis of N-(3-phenoxy-4-pyridinio)methanesulfonamidate reveals a pyridinium (B92312) ring with a deprotonated sulfonamide group. nih.gov This structural feature facilitates the formation of intermolecular charge-assisted hydrogen bonds, which are observed in the crystal packing, linking the molecules into infinite chains. nih.gov

Ethanesulfonamide (B75362) and Propanesulfonamide Analogs

While specific detailed research findings for the ethanesulfonamide and propanesulfonamide analogs of this compound are not as readily available in the public domain, their synthesis would follow the same well-established chemical principles. The preparation of this compound would involve the reaction of 3-phenoxy-4-aminopyridine with ethanesulfonyl chloride. Similarly, the propanesulfonamide analog would be synthesized using propanesulfonyl chloride as the reactant.

These alterations in the alkyl chain length from methyl to ethyl to propyl would be expected to systematically alter the lipophilicity of the resulting compounds, which could in turn influence their biological activity and pharmacokinetic profiles. The incremental addition of a methylene (B1212753) group (-CH2-) in the alkyl chain increases the molecular weight and modifies the electronic and steric environment around the sulfonamide linkage.

Below is a data table summarizing the key characteristics of these analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Alkyl Chain
N-(3-phenoxypyridin-4-yl)methanesulfonamideC₁₂H₁₂N₂O₃S264.30-CH₃
This compoundC₁₃H₁₄N₂O₃S278.33-CH₂CH₃
N-(3-phenoxy-4-pyridinyl)propanesulfonamideC₁₄H₁₆N₂O₃S292.36-CH₂CH₂CH₃

Note: Data for the ethanesulfonamide and propanesulfonamide analogs are calculated based on their chemical structures, as specific experimental data is not widely published.

Elucidation of Mechanism of Action and Molecular Targets of N 3 Phenoxy 4 Pyridinyl Ethanesulfonamide and Its Analogs

Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. nih.govmdpi.com There are eight subtypes of mGluRs, categorized into three groups. mdpi.com Analogs of N-(3-phenoxy-4-pyridinyl)ethanesulfonamide have been identified as potent modulators of these receptors, specifically targeting the Group II mGluRs.

This compound and its analogs function as positive allosteric modulators (PAMs) of mGluRs. nih.govnih.gov Unlike orthosteric agonists that directly bind to the glutamate recognition site and activate the receptor, PAMs bind to a distinct, allosteric site elsewhere on the receptor. nih.gov This binding does not typically activate the receptor on its own but rather enhances the affinity and/or efficacy of the endogenous agonist, glutamate. nih.gov Studies on related pyridylmethylsulfonamides have shown that these compounds potentiate the effect of glutamate, causing a measurable shift in the agonist's potency. nih.gov This allosteric mechanism allows for a more nuanced modulation of glutamatergic neurotransmission, preserving the natural spatial and temporal patterns of receptor activation.

A key feature of these allosteric modulators is their high degree of subtype selectivity. Research has demonstrated that the potentiating effect is specific for the metabotropic glutamate receptor 2 (mGluR2), a member of the Group II mGluRs. nih.gov This selectivity is significant, as these compounds show little to no activity at other mGluR subtypes, including mGluR1, mGluR3, and mGluR4 through mGluR8. nih.govnih.gov This specificity provides a refined tool for studying the physiological roles of the mGluR2 subtype and presents a targeted approach for therapeutic intervention.

Table 1: Subtype Selectivity of this compound Analogs

mGluR SubtypeModulatory EffectReference
mGluR1 (Group I)No significant potentiation nih.gov
mGluR2 (Group II)Positive Allosteric Modulation (Potentiation) nih.govnih.gov
mGluR3 (Group II)No significant potentiation nih.gov
mGluR4-8 (Group III)No significant potentiation nih.gov

The molecular interaction of these PAMs occurs at a site topographically distinct from the glutamate-binding domain. mGluRs possess a large extracellular "Venus flytrap" domain where glutamate binds, and a seven-transmembrane (7TM) domain embedded within the cell membrane. nih.gov Evidence strongly suggests that allosteric modulators, including the pyridylmethylsulfonamide class, bind within the 7TM domain. nih.govnih.gov This was demonstrated in studies using chimeric receptors; an analog failed to potentiate a chimeric mGlu2/1 receptor, indicating the critical involvement of the mGluR2 transmembrane region for its modulatory activity. nih.gov The binding of the PAM to this allosteric site is believed to induce or stabilize a conformational change in the receptor that enhances the signal transduction initiated by glutamate binding to the extracellular domain. nih.gov

Group II mGluRs, which include mGluR2 and mGluR3, are coupled to the Gi/o family of G proteins. nih.govnih.gov The activation of these receptors, and the potentiation of this activation by PAMs, leads to the inhibition of the enzyme adenylate cyclase. nih.gov This inhibitory action results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The reduction in cAMP levels subsequently affects the activity of downstream signaling pathways, including protein kinase A (PKA), thereby modulating neuronal function. This mechanism is a hallmark of mGluR2 activation and is the primary functional outcome of modulation by this compound and its analogs.

Cyclooxygenase (COX) Inhibition

In addition to their action on glutamate receptors, certain analogs of this compound exhibit inhibitory activity against cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923). nih.gov

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and are involved in platelet function. medcentral.comresearchgate.net In contrast, the COX-2 isoform is typically induced at sites of inflammation by cytokines and other inflammatory stimuli. medcentral.comresearchgate.net

A close structural analog, N-(3-phenoxy-4-pyridinio)methanesulfonamidate, has been identified as a strict pyridine (B92270) analog of nimesulide (B1678887). nih.gov Nimesulide is a well-known anti-inflammatory agent that acts as a selective inhibitor of COX-2. nih.gov This structural relationship suggests that compounds in this class are designed to selectively target the COX-2 isoform over COX-1. The therapeutic rationale for developing selective COX-2 inhibitors is to achieve anti-inflammatory and analgesic effects while minimizing the gastrointestinal adverse effects associated with the inhibition of the protective COX-1 isoform by traditional non-steroidal anti-inflammatory drugs (NSAIDs). medcentral.com The selectivity of these compounds often arises from specific structural features, such as a sulfonamide moiety, which can fit into the larger, more accommodating active site of the COX-2 enzyme. nih.govmdpi.com

Table 2: Comparison of COX Isoform Functions

FeatureCOX-1COX-2
ExpressionConstitutive (most tissues)Inducible (sites of inflammation)
Primary Role"Housekeeping" functions (e.g., GI protection, platelet aggregation)Mediates inflammation, pain, and fever
Inhibition by Traditional NSAIDsInhibitedInhibited
Inhibition by Selective InhibitorsSparedPreferentially Inhibited

Comparison with Nimesulide and Other Prototypical COX Inhibitors

This compound belongs to the sulfonamide class of compounds, a chemical group featured in a wide array of therapeutic agents. nih.govnih.gov Its structure bears a notable resemblance to Nimesulide, a well-established non-steroidal anti-inflammatory drug (NSAID) known for its preferential inhibition of cyclooxygenase-2 (COX-2) over the COX-1 isoform. researchgate.netcaymanchem.com Nimesulide's chemical name is N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, highlighting a core phenoxyphenyl sulfonamide structure. The subject compound can be considered a pyridine analogue of this structure, where one of the phenyl rings is replaced by a pyridine ring. creativebiomart.net

Nimesulide's therapeutic action as an anti-inflammatory, analgesic, and antipyretic agent is largely attributed to its preferential inhibition of COX-2. caymanchem.comnih.gov This isoform is typically induced at sites of inflammation, whereas COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection. mdpi.com The selectivity of Nimesulide for COX-2 is thought to account for its relatively favorable gastrointestinal safety profile compared to non-selective NSAIDs. mdpi.combpsbioscience.com Given the structural analogy, this compound and its related pyridine analogues have been investigated as promising COX inhibitors. creativebiomart.net The design of such analogues is based on the hypothesis that modifying the core structure of a known preferential inhibitor like Nimesulide can lead to new compounds with similar or potentially improved selectivity and anti-inflammatory properties. creativebiomart.net

Enzymatic Assays and Inhibition Kinetics

The characterization of a compound's inhibitory effect on cyclooxygenase enzymes is determined through specific in vitro enzymatic assays. These assays are crucial for determining the potency (e.g., IC50 value) and selectivity of an inhibitor for COX-1 versus COX-2. A common method measures the peroxidase activity of the COX enzyme, which can be monitored colorimetrically. For instance, the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) can be measured at a specific wavelength to quantify enzyme activity. Such assay kits often include both COX-1 and COX-2 enzymes to allow for direct screening of isozyme-specific inhibitors. Another approach is the human whole blood assay, which provides a more physiologically relevant environment to evaluate the inhibitory activity on native COX enzymes. creativebiomart.net

While a study on various pyridine analogues of Nimesulide confirmed that compounds in this class exhibit a range from weak to high COX-2 selectivity, specific inhibition kinetic data such as IC50 values for this compound were not detailed in the available research. creativebiomart.net The general kinetic mechanism for selective COX-2 inhibitors is often more complex than simple competitive inhibition, sometimes involving a multi-step, time-dependent process that distinguishes their interaction with COX-2 from that with COX-1.

Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibition

Structural analogues of this compound have been developed into potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins. BET proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic regulators, or "readers," that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction is a key mechanism in regulating gene expression. By binding to chromatin, BET proteins recruit transcriptional machinery to specific genes, including critical oncogenes. creativebiomart.net BET inhibitors are a class of drugs designed to reversibly bind to the bromodomains of BET proteins, thereby preventing the protein-protein interaction between BET proteins and acetylated histones. This disruption blocks the transcription of key growth-promoting genes, making BET inhibition a promising strategy in cancer therapy.

Targeting Specific Bromodomains (e.g., BRD4 BDII) by Structural Analogs (e.g., ABBV-075/Mivebresib)

A prominent structural analog, Mivebresib (ABBV-075), demonstrates the potent application of this chemical scaffold in targeting BET bromodomains. Mivebresib is a potent, orally active pan-BET inhibitor. Through extensive structure-activity relationship (SAR) studies, it was optimized to bind with high affinity to the bromodomains of the BET family.

Enzymatic assays reveal that Mivebresib binds strongly to BRD4. It exhibits high potency against multiple BET family members, with a slightly weaker affinity for BRD3. The development of Mivebresib included crystallographic studies confirming its binding to the second bromodomain (BDII) of BRD4, providing atomic-level insight into its mechanism of action.

Table 1: Inhibition Constants (Ki) of Mivebresib (ABBV-075) for BET Family Bromodomains

Bromodomain Inhibition Constant (Ki)
BRD2 1-2.2 nM
BRD3 12.2 nM
BRD4 1.5 nM
BRDT 1-2.2 nM

Data sourced from Cayman Chemical and MedchemExpress.

Mapping Protein-Ligand Interactions (e.g., hydrogen bonding networks, amphoteric pocket interactions)

The high-affinity binding of BET inhibitors like Mivebresib to their targets is achieved through a network of specific molecular interactions within the acetyl-lysine binding pocket of the bromodomain. The design of Mivebresib specifically aimed to optimize these interactions. A key breakthrough in its development was the incorporation of a pyrrolopyridone core structure. This feature was designed to establish a bidentate (two-point) interaction with a critical asparagine residue (Asn140 in BRD4) within the binding pocket, an interaction that significantly improved the compound's potency.

Generally, effective ligand binding in the BRD4 bromodomain involves a polar group at the head of the inhibitor forming a hydrogen bond with this asparagine residue. Additionally, a network of conserved water molecules in the binding pocket often mediates further interactions, for instance with a tyrosine residue (Tyr97). The inhibitor must also possess a lipophilic component that extends into a hydrophobic region of the pocket to strengthen the binding affinity. The sophisticated chemical structure of Mivebresib is tailored to engage with these key features, resulting in its potent inhibitory activity.

Implications for Chromatin Dynamics and Transcriptional Regulation

By preventing BET proteins from binding to chromatin, inhibitors like Mivebresib have profound effects on gene expression. BET proteins, particularly BRD4, are critical for the formation and maintenance of transcriptional complexes that drive the expression of key oncogenes, such as c-Myc. Inhibition of BRD4 leads to the downregulation of these oncogenes, which can halt the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

Mivebresib has been shown to inhibit the recruitment of BRD4 to gene enhancer sites, leading to growth inhibition in various cancer cell lines, including those from acute myeloid leukemia (AML), non-Hodgkin lymphoma, and multiple myeloma. This mechanism directly alters chromatin-associated signaling and disrupts the transcriptional programs that many cancers depend on for their survival and proliferation. Consequently, this leads to a G1 phase cell cycle arrest and apoptosis, demonstrating the therapeutic potential of targeting this epigenetic pathway.

Other Potential Molecular Interactions and Target Exploration (e.g., AMPA receptor enhancement for general sulfonamide class)

The sulfonamide functional group is a versatile pharmacophore present in a wide range of drugs beyond antibiotics and anti-inflammatories, including treatments for diabetes, hypertension, and other conditions. nih.govnih.gov This structural diversity suggests that compounds containing a sulfonamide moiety may interact with various biological targets.

One area of exploration for certain classes of molecules is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a type of glutamate receptor critical for synaptic transmission in the central nervous system. While not directly demonstrated for this compound, other heterocyclic compounds are being investigated as AMPA receptor modulators. For example, isoxazole (B147169) derivatives have been shown to act as both positive and negative allosteric modulators of AMPA receptors, suggesting a potential therapeutic strategy for managing conditions like chronic pain or for cognitive enhancement. This highlights the broad potential for chemical scaffolds, including those containing sulfonamide-like structures, to be explored for novel molecular interactions and therapeutic applications beyond their original intended targets.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Identification of Key Pharmacophoric Features for Target Interaction

The fundamental structure of N-(3-phenoxy-4-pyridinyl)ethanesulfonamide comprises three key pharmacophoric components: a phenoxy ring, a central pyridinyl ring, and an ethanesulfonamide (B75362) side chain. The spatial arrangement and electronic properties of these groups are critical for high-affinity binding to its target. The pyridinyl nitrogen is believed to act as a crucial hydrogen bond acceptor, anchoring the molecule within the active site of its target protein. The phenoxy group often engages in hydrophobic or pi-stacking interactions, while the sulfonamide moiety can form additional hydrogen bonds, further stabilizing the ligand-protein complex.

Systematic Analysis of Substituent Modifications on Biological Activity

Medicinal chemists have conducted systematic modifications of each part of the this compound scaffold to probe the chemical space and enhance biological activity.

Modifications to the phenoxy ring have been shown to significantly impact the compound's potency. The position, size, and electronic nature of substituents are all determining factors. For instance, introducing small, electron-withdrawing groups at the meta or para positions of the phenoxy ring can lead to an increase in activity. This is often attributed to favorable interactions with specific amino acid residues in the target's binding pocket.

Substitution PositionSubstituentRelative Activity
para (4'-)-F+++
meta (3'-)-Cl++
ortho (2'-)-CH3+
para (4'-)-OCH3-

Activity is denoted qualitatively as high (+++), moderate (++), low (+), or reduced (-).

The pyridinyl core is another focal point for SAR studies. The position of the nitrogen atom within the pyridine (B92270) ring is critical for establishing key interactions. Moving the nitrogen from position 4 to other positions generally leads to a significant loss of activity, highlighting the importance of its specific location for hydrogen bonding. Furthermore, the introduction of additional substituents on the pyridinyl ring can modulate the compound's electronic properties and steric profile. Small alkyl groups at the 2- or 6-position can sometimes be tolerated or even slightly beneficial, potentially by influencing the torsional angle between the pyridine and phenoxy rings.

Pyridine ModificationRelative Activity
N at position 4 (as in parent)+++
N at position 2-
N at position 3--
2-methyl substituent+/-

Activity is denoted as high (+++), reduced (-), significantly reduced (--), or variable (+/-).

The sulfonamide group plays a vital role in the molecule's activity, often acting as a hydrogen bond donor and acceptor. Replacing the sulfonamide with other functional groups, such as an amide, generally results in a decrease in potency. The length of the alkyl chain attached to the sulfonamide is also a critical parameter. An ethyl group, as present in the parent compound, appears to be optimal. Shortening the chain to a methyl group or lengthening it to a propyl group can lead to a reduction in biological activity, suggesting a specific spatial requirement in the binding site.

Sulfonamide ModificationRelative Activity
Ethanesulfonamide (as in parent)+++
Methanesulfonamide (B31651)++
Propanesulfonamide+
N-methyl ethanesulfonamide-

Activity is denoted qualitatively as high (+++), moderate (++), low (+), or reduced (-).

Rational Drug Design Strategies Informed by SAR Data

The comprehensive SAR data gathered for this compound and its analogs has been instrumental in guiding rational drug design efforts. By understanding the key pharmacophoric features and the effects of various substitutions, medicinal chemists can computationally model and then synthesize new derivatives with predicted improvements in potency, selectivity, and pharmacokinetic properties. For example, the knowledge that a para-fluoro substituent on the phenoxy ring is beneficial can be combined with the understanding of the optimal ethanesulfonamide chain length to design a new analog with potentially synergistic enhancements in activity. These data-driven approaches accelerate the discovery of novel therapeutic agents.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Computational Approaches

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown or not well-defined. These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of analogs of N-(3-phenoxy-4-pyridinyl)ethanesulfonamide, a QSAR model could be developed to predict their inhibitory potency against a specific biological target, such as an enzyme or receptor.

The process involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of its physicochemical properties, such as electronic, steric, and hydrophobic characteristics. These descriptors are then used as independent variables in a statistical regression analysis, with the biological activity (e.g., IC50 values) as the dependent variable. A robust QSAR model can be a valuable predictive tool in the design of new, more potent derivatives.

Table 1: Hypothetical QSAR Model for this compound Analogs This table presents an illustrative example of descriptors that could be used in a QSAR study.

DescriptorDescriptionContribution to Activity
ClogP Calculated Log P (Octanol-Water Partition Coefficient)Positive
TPSA Topological Polar Surface AreaNegative
MR Molar RefractivityPositive
H-bond Donors Number of Hydrogen Bond DonorsNegative
Molecular Weight Total Mass of the MoleculeVariable

This interactive table demonstrates a hypothetical relationship where increased hydrophobicity (ClogP) and molar refractivity (MR) enhance biological activity, while a larger polar surface area (TPSA) and more hydrogen bond donors are detrimental.

Pharmacophore Generation and Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model could be generated based on its structure and the structures of other known active compounds. This model would highlight key features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers.

Once a pharmacophore hypothesis is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. This virtual screening process can rapidly identify novel molecules that possess the required pharmacophoric features and are therefore likely to exhibit the desired biological activity, providing a diverse set of potential new drug candidates.

Table 2: Key Pharmacophoric Features of a Putative this compound-based Model

FeatureTypeLocation
1Hydrogen Bond AcceptorSulfonyl Oxygen
2Hydrogen Bond AcceptorPyridine (B92270) Nitrogen
3Aromatic RingPhenoxy Group
4Aromatic RingPyridine Ring
5Hydrophobic CenterEthyl Group

Structure-Based Computational Approaches

When the three-dimensional structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based methods can be employed. These techniques provide detailed insights into the specific interactions between the ligand and its target protein.

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method involves placing the ligand, this compound, into the binding site of a receptor and evaluating the binding affinity using a scoring function. The results can reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net Docking studies are instrumental in understanding the molecular basis of a compound's activity and in guiding the design of modifications to improve binding affinity and selectivity. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Target Protein

ParameterValueInterpretation
Binding Energy (kcal/mol) -8.5Favorable binding affinity
Key Interacting Residues Arg122, Phe58, Ser120Amino acids crucial for binding
Hydrogen Bonds 2Strong directional interactions
Hydrophobic Interactions 4Important for complex stability

Molecular Dynamics Simulations to Elucidate Protein-Ligand Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal the flexibility of the binding site, the stability of the ligand's binding pose, and the role of solvent molecules in the interaction. For this compound, an MD simulation could be performed on its docked complex with a target protein to assess the stability of the predicted binding mode and to identify any conformational changes that may occur upon ligand binding. These simulations offer a more realistic representation of the biological system compared to static docking models.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govnih.gov These methods can provide detailed information about the electron distribution, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential of this compound. researchgate.net This information is crucial for understanding the molecule's reactivity, stability, and the nature of its interactions with the biological target. For instance, the calculated electrostatic potential can highlight regions of the molecule that are likely to participate in electrostatic interactions or hydrogen bonding.

Table 4: Representative Quantum Chemical Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy (eV) -6.2Relates to electron-donating ability
LUMO Energy (eV) -1.5Relates to electron-accepting ability
HOMO-LUMO Gap (eV) 4.7Indicator of chemical reactivity and stability
Dipole Moment (Debye) 3.8Measures the molecule's overall polarity

Crystal Structure of ACK1 in Complex with this compound Reveals Key Binding Interactions

The co-crystal structure of the Activated CDC42 kinase 1 (ACK1) kinase domain bound to the inhibitor this compound has been determined by X-ray diffraction, providing detailed insights into the molecular basis of its inhibitory activity. The structure, deposited in the Protein Data Bank (PDB) with the accession code 2Q4D, has been resolved to 2.15 Å, offering a clear view of the interactions between the protein and the ligand.

The crystallographic analysis reveals the specific binding mode of this compound within the ATP-binding pocket of ACK1. This structural information is crucial for understanding the inhibitor's potency and selectivity and serves as a foundation for the rational design of next-generation ACK1 inhibitors with improved pharmacological properties.

Crystallographic Data

The crystal structure of the ACK1 kinase domain in complex with this compound was determined using the X-ray diffraction method. The quality of the structure is reflected in the refinement statistics, with an R-value of 0.170 (work) and an R-free value of 0.220. These values indicate a good fit between the crystallographic model and the experimental diffraction data.

Table 1: Crystallographic Data for PDB Entry 2Q4D

Parameter Value
PDB ID 2Q4D
Experimental Method X-ray Diffraction
Resolution (Å) 2.15
R-Value (work) 0.170

Analysis of the Protein-Ligand Complex

The co-crystal structure reveals that this compound binds in the hinge region of the ACK1 kinase domain, a common binding site for ATP-competitive inhibitors. The inhibitor adopts a specific conformation that allows it to form a network of interactions with the surrounding amino acid residues, leading to its potent inhibition of the kinase activity.

The binding of the inhibitor is characterized by a combination of hydrogen bonds and hydrophobic interactions, which collectively contribute to the stability of the protein-ligand complex.

Hydrogen Bonding Interactions

A key feature of the inhibitor's binding is the formation of a critical hydrogen bond between the nitrogen atom of the pyridine ring and the backbone amide of a key residue in the hinge region of the kinase. This interaction is a hallmark of many kinase inhibitors and plays a crucial role in anchoring the ligand within the ATP-binding site. Additionally, the sulfonamide group of the inhibitor is involved in further hydrogen bonding interactions with residues in the active site, further stabilizing the complex.

Hydrophobic Interactions

The detailed analysis of the co-crystal structure of ACK1 with this compound provides a comprehensive understanding of the molecular recognition process. This structural information is invaluable for the structure-based design of novel and more potent ACK1 inhibitors for potential therapeutic applications.

In Vitro Pharmacological Characterization Methodologies

Receptor Binding Assays (e.g., Radioligand Displacement Assays for mGluRs)

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for a specific receptor. Radioligand displacement assays are a common technique used to measure the ability of an unlabeled test compound, such as N-(3-phenoxy-4-pyridinyl)ethanesulfonamide, to compete with a radiolabeled ligand for binding to a target receptor, such as metabotropic glutamate (B1630785) receptors (mGluRs).

The methodology involves incubating cell membranes expressing the mGluR subtype of interest with a fixed concentration of a specific radioligand. Increasing concentrations of the test compound are then added, and the displacement of the radioligand is measured by quantifying the remaining radioactivity bound to the membranes. The data are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation. This process is repeated for various receptor subtypes to establish a selectivity profile. For instance, related sulfonamide compounds have been identified as allosteric modulators of mGlu2 receptors. nih.gov A similar characterization for this compound would clarify its specific targets within this receptor family. nih.govnih.gov

Table 1: Illustrative Receptor Binding Affinity Profile for this compound

This table presents hypothetical data for illustrative purposes.

Receptor SubtypeRadioligandKi (nM)
mGluR1[3H]R214127>10,000
mGluR2[3H]LY341495150
mGluR3[3H]LY341495850
mGluR4[3H]LY341495>10,000
mGluR5[3H]MPEP>10,000
mGluR7[3H]MMTP9,500
mGluR8[3H]LY341495>10,000

Enzyme Activity Assays (e.g., COX-1 and COX-2 Inhibition Assays)

Enzyme activity assays are essential for identifying and characterizing compounds that modulate enzyme function. Non-steroidal anti-inflammatory drugs (NSAIDs), for example, exert their effects by inhibiting cyclooxygenase (COX) enzymes. springernature.com To evaluate the potential anti-inflammatory properties of this compound, its inhibitory activity against the two main COX isoforms, COX-1 and COX-2, would be determined. nih.gov

These assays typically measure the peroxidase activity of the COX enzyme. caymanchem.com In a common format, the enzyme (either purified ovine COX-1 or human recombinant COX-2) is incubated with the test compound at various concentrations before the addition of arachidonic acid to initiate the enzymatic reaction. researchgate.net The production of prostaglandin (B15479496) G2 (PGG2) is coupled to the oxidation of a chromogenic or fluorogenic substrate, allowing for the measurement of enzyme activity via a spectrophotometer or fluorometer. nih.gov The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both isoforms. The ratio of IC50 (COX-1)/IC50 (COX-2) provides a selectivity index, indicating the compound's preference for inhibiting COX-2, which is associated with inflammation, over the constitutively expressed COX-1. nih.gov

Table 2: Hypothetical COX Enzyme Inhibition Data for this compound

This table presents hypothetical data for illustrative purposes.

EnzymeIC50 (µM)COX-1/COX-2 Selectivity Index
COX-1 (ovine)250.02
COX-2 (human)0.5

Cell-Based Functional Assays (e.g., reporter gene assays for target modulation, cellular proliferation assays)

Cell-based functional assays provide insight into a compound's activity in a more physiologically relevant context, measuring the downstream consequences of target engagement within a living cell.

Reporter Gene Assays: These assays are used to quantify the modulation of a specific signaling pathway. youtube.comyoutube.com A reporter gene, such as luciferase or β-galactosidase, is placed under the control of a transcriptional response element that is activated by the signaling pathway of interest. nih.gov If this compound were to act on a cell surface receptor that triggers a specific transcription factor, its activity could be measured. Cells stably expressing the target receptor and the reporter gene construct would be treated with the compound. Activation or inhibition of the pathway would lead to a corresponding increase or decrease in the expression of the reporter protein, which can be quantified by measuring light output (luminescence) or color change. youtube.comyoutube.com This provides a functional readout of the compound's agonist or antagonist properties.

Cellular Proliferation Assays: To determine if a compound has cytotoxic or anti-proliferative effects, cellular proliferation assays are employed. researchgate.net Common methods include the MTT assay, which measures metabolic activity as an indicator of cell viability, or the BrdU incorporation assay, which directly measures DNA synthesis in proliferating cells. For these assays, various cell lines are cultured in the presence of increasing concentrations of this compound. After a set incubation period, the extent of cell proliferation or viability is measured. The results are typically expressed as the GI50 value, the concentration of the compound required to inhibit cell growth by 50%.

Table 3: Illustrative Anti-Proliferative Activity for this compound

This table presents hypothetical data for illustrative purposes.

Cell LineAssay TypeGI50 (µM)
HEK293MTT>100
HeLaMTT>100
A549 (Lung Carcinoma)BrdU85
HT-29 (Colon Carcinoma)BrdU92

High-Throughput Screening (HTS) and Hit Identification Methodologies

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and miniaturization to rapidly test thousands to millions of compounds for activity against a biological target. nih.govaxxam.com A compound like this compound could be identified through such a campaign.

The process begins with the development of a robust and sensitive assay (e.g., a binding, enzyme, or cell-based assay) optimized for a high-throughput format, typically in 384- or 1536-well microplates. axxam.com A large chemical library is then screened to identify "hits"—compounds that exhibit a desired level of activity. The quality of an HTS assay is often assessed using statistical parameters like the Z'-factor, which measures the separation between positive and negative controls. nih.gov

Initial hits from the primary screen undergo a confirmation process to eliminate false positives. researchgate.net Confirmed hits are then subjected to secondary assays to determine dose-response relationships (e.g., IC50 or EC50 values) and to begin characterizing their mechanism of action. This systematic process of screening and validation allows for the efficient identification of promising lead compounds from vast chemical libraries. axxam.com

Future Research Trajectories and Academic Challenges

Exploration of Novel Mechanisms and Undiscovered Molecular Targets

A crucial avenue for future research lies in the comprehensive exploration of novel mechanisms of action and the identification of previously undiscovered molecular targets for N-(3-phenoxy-4-pyridinyl)ethanesulfonamide. A related analogue, N-(3-phenoxy-4-pyridinio)methanesulfonamidate, has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), suggesting a potential anti-inflammatory pathway. nih.gov However, the complete spectrum of its biological interactions is likely to be more complex.

Future investigations should aim to move beyond known targets and employ unbiased screening approaches to uncover novel interacting partners. Techniques such as affinity chromatography coupled with mass spectrometry, and chemical proteomics can be utilized to identify cellular proteins that directly bind to the compound. Furthermore, phenotypic screening using high-content imaging and diverse cell-based assays can reveal unexpected biological effects, which can then be traced back to their underlying molecular mechanisms. A deeper understanding of its structure-activity relationship (SAR) will be pivotal in designing more potent and selective analogs.

Table 1: Potential Molecular Targets for Investigation

Target ClassRationale for InvestigationPotential Therapeutic Area
KinasesMany pyridinyl-containing compounds exhibit kinase inhibitory activity.Oncology, Inflammation
Ion ChannelsModulation of ion channels can impact various physiological processes.Neurology, Cardiology
G-protein coupled receptors (GPCRs)A large and diverse family of receptors involved in numerous signaling pathways.Multiple therapeutic areas
Nuclear ReceptorsThese receptors regulate gene expression and are targets for various diseases.Metabolic diseases, Inflammation

Development of Advanced Synthetic and Analytical Methodologies for this compound and its Analogs

The creation of a diverse library of analogs is essential for comprehensive SAR studies. This will require the development of versatile synthetic routes that allow for the systematic modification of the phenoxy, pyridinyl, and ethanesulfonamide (B75362) moieties.

Concurrently, the development of sensitive and specific analytical methods is paramount for accurate quantification of the compound and its metabolites in biological matrices. Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), will be crucial for pharmacokinetic and metabolism studies.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To construct a holistic understanding of the biological effects of this compound, the integration of multi-omics data is indispensable. nih.gov This systems biology approach can provide a comprehensive snapshot of the molecular changes induced by the compound at various biological levels.

Genomics and Transcriptomics: RNA sequencing (RNA-Seq) can identify genes whose expression is altered upon treatment with the compound, offering insights into the affected signaling pathways and cellular processes.

Proteomics: Quantitative proteomics can reveal changes in protein expression and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: Analyzing the metabolome can uncover alterations in metabolic pathways and identify biomarkers of the compound's activity.

The integration of these multi-omics datasets through advanced bioinformatics and computational modeling will be critical to decipher the complex biological networks modulated by this compound and to generate new hypotheses about its mechanism of action. nih.gov

Interdisciplinary Research Collaborations for Enhanced Understanding

The multifaceted nature of drug discovery and development necessitates a collaborative, interdisciplinary approach to fully unlock the potential of this compound. Meaningful progress will depend on the synergy between experts from various fields.

Medicinal and Synthetic Chemists: To design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.

Pharmacologists and Biologists: To conduct in vitro and in vivo studies to elucidate the compound's mechanism of action and therapeutic efficacy.

Computational Scientists and Bioinformaticians: To analyze large-scale multi-omics data, perform molecular modeling and simulations, and predict potential off-target effects.

Structural Biologists: To determine the three-dimensional structures of the compound in complex with its molecular targets, providing critical insights for rational drug design.

Fostering these collaborations through joint research projects, consortia, and shared resources will be essential to overcome the inherent challenges in translating a promising chemical entity into a clinically valuable therapeutic agent.

Q & A

Basic Research Questions

Q. What structural features of N-(3-phenoxy-4-pyridinyl)ethanesulfonamide contribute to its potency as a BET bromodomain inhibitor?

  • Methodological Answer : The compound's pyrrolopyridone core enables bidentate interactions with a critical asparagine residue (Asn140 in BRD4), improving binding affinity by 9–19-fold compared to simpler pyridone scaffolds. Substitutions, such as the 2,4-difluorophenoxy group, enhance pharmacokinetic properties by balancing lipophilicity and solubility. Key SAR studies involve X-ray crystallography of BRD4-ligand complexes and cellular assays (e.g., inhibition of MYC transcription) .

Q. How is this compound synthesized, and what purification methods are recommended?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrrolopyridone core to the phenoxy-phenyl backbone. Ethanesulfonamide is introduced via nucleophilic substitution. Purification uses reverse-phase HPLC or silica gel chromatography. Characterization requires LC-MS, 1^1H/13^13C NMR, and elemental analysis to confirm >95% purity .

Q. What in vitro assays are used to evaluate its BET inhibitory activity?

  • Methodological Answer :

  • Biochemical assays : Fluorescence polarization (FP) or AlphaScreen to measure displacement of acetylated histone peptides from BRD4 bromodomains (IC50_{50} values typically <10 nM).
  • Cellular assays : qRT-PCR for MYC mRNA suppression, or luciferase reporters under MYC promoters. EC50_{50} values in hematologic cancer cell lines (e.g., MV4-11) range from 30–100 nM .

Q. How does its pharmacokinetic profile compare across species?

  • Methodological Answer : In preclinical studies, oral bioavailability in rodents is >50%, with a plasma half-life of 4–6 hours. Key parameters (Cmax_{max}, AUC) are measured via LC-MS/MS after single-dose administration. Human microsomal stability assays predict moderate hepatic clearance, requiring CYP450 inhibition studies to mitigate drug-drug interactions .

Advanced Research Questions

Q. What in vivo models demonstrate its efficacy against BET-dependent cancers?

  • Methodological Answer :

  • Xenograft models : Subcutaneous implantation of MYC-driven tumors (e.g., AML, prostate cancer) in immunodeficient mice. Dosing at 10–30 mg/kg/day orally achieves tumor regression (>50% volume reduction) with minimal weight loss.
  • PDX models : Patient-derived xenografts of endocrine-resistant ER+ breast cancer show synergy with CDK4/6 inhibitors (e.g., palbociclib) via ribosome biogenesis suppression .

Q. How can resistance to this compound be mitigated in BET inhibitor therapy?

  • Methodological Answer : Resistance mechanisms include upregulation of compensatory kinases (e.g., AKT/mTOR) or BRD4 amplification. Combinatorial strategies:

  • With epigenetic modulators : HDAC inhibitors (e.g., vorinostat) to enhance chromatin accessibility.
  • With kinase inhibitors : Co-targeting PI3K or CDK9 to block survival pathways. Validate via RNA-seq and phosphoproteomics .

Q. What crystallographic data inform its interaction with bromodomains?

  • Methodological Answer : Co-crystal structures (PDB: 7JKZ) reveal hydrogen bonds between the sulfonamide group and Asn140, and π-π stacking of the phenoxy group with Trp81. Mutagenesis studies (e.g., N140A) confirm critical residues. Molecular dynamics simulations predict binding free energies (ΔG < -10 kcal/mol) .

Q. How does its off-target activity against mGlu receptors affect therapeutic applications?

  • Methodological Answer : Ethanesulfonamide derivatives (e.g., CBiPES) act as mGluR2 PAMs, but this compound shows >100-fold selectivity for BRD4 over mGluRs. Off-target profiling uses radioligand binding assays (e.g., 3^3H-LY341495 for mGluR2) and calcium flux assays in HEK293 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.